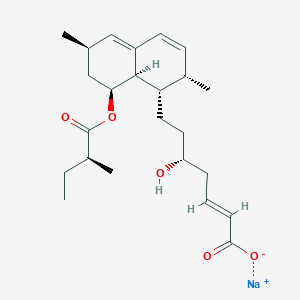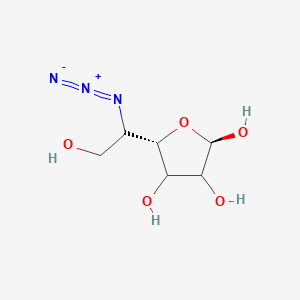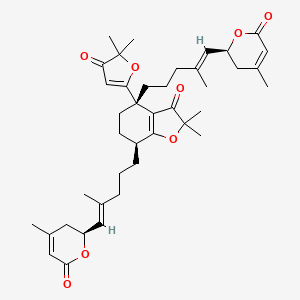
Imbricatolic Acid
概要
説明
Imbricatolic Acid is a natural product found in Cryptomeria japonica, Dicranopteris linearis, and other organisms with data available.
科学的研究の応用
Cell Cycle Regulation : Imbricatolic Acid isolated from Juniperus communis was found to prevent cell cycle progression in CaLu-6 cells. This compound induces the upregulation of cyclin-dependent kinase inhibitors, leading to the accumulation in the G1 phase of the cell cycle, without significant apoptosis induction (De Marino et al., 2011).
Occurrence in Plants : this compound has been identified in various species of the Cupressus genus, indicating its widespread occurrence in these plants (Gough & Mills, 1970).
Microbial Transformation : Studies on the microbial transformation of this compound have shown that it can be converted into different compounds, like 1alpha-hydroxythis compound, with moderate toxicity towards human lung fibroblasts and AGS cells (Schmeda-Hirschmann et al., 2007).
Synthesis of Analogues for Glucose Uptake Stimulation : Novel this compound analogues have been synthesized, showing potential for antidiabetic activity by stimulating glucose uptake in L6 skeletal muscle cells (Khan et al., 2012).
Osteogenic Activity : this compound and related compounds have been studied for their osteogenic effect, showing potential in the treatment of diseases associated with bone loss (Khan et al., 2014).
Inhibition of Protein Tyrosine Phosphatase-1B : Derivatives of this compound have shown promising inhibitory activity against the enzyme PTP-1B, which is a target for insulin resistance and type 2 diabetes treatment (Khan et al., 2016).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Imbricatolic Acid is a diterpene, a class of organic compounds that are known to interact with a variety of biological targets . .
Mode of Action
The mode of action of this compound involves its transformation by various microorganisms. For instance, Aspergillus niger transforms this compound into 1α-hydroxythis compound, while Rhizopus nigricans transforms it into 15-hydroxy-8,17-epoxylabdan-19-oic acid . These transformations suggest that this compound may interact with its targets through these derivative compounds.
Biochemical Pathways
The transformation of this compound by aspergillus niger and rhizopus nigricans suggests that it may be involved in the metabolic pathways of these microorganisms .
Pharmacokinetics
The transformation of this compound by microorganisms suggests that it may be metabolized in biological systems
Result of Action
This compound and its derivatives have been shown to have cytotoxic effects on human lung fibroblasts and AGS cells . Specifically, 1α-hydroxythis compound, a derivative of this compound, has been found to have moderate toxicity towards these cells .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of specific microorganisms. For example, Aspergillus niger and Rhizopus nigricans can transform this compound into different compounds, potentially altering its effects .
生化学分析
Biochemical Properties
Imbricatolic Acid plays a significant role in biochemical reactions. It undergoes microbial transformation by Aspergillus niger to afford 1α-hydroxythis compound . This transformation indicates that this compound interacts with certain enzymes and proteins within these microorganisms, leading to the production of new compounds .
Cellular Effects
This compound has been found to have cytotoxic effects on human lung fibroblasts and AGS cells . The compound 1α-hydroxythis compound, a product of the microbial transformation of this compound, presented moderate toxicity towards these targets . This suggests that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its transformation into 1α-hydroxythis compound suggests that it may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Temporal Effects in Laboratory Settings
Its transformation into other compounds suggests that it may have long-term effects on cellular function .
特性
IUPAC Name |
(1S,4aR,5S,8aR)-5-[(3S)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23)/t14-,16-,17+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRKLZRKJJQJLD-BEUFEYIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities of Imbricatolic acid?
A1: this compound exhibits promising antiproliferative and cell cycle inhibitory effects. Research suggests that it induces the upregulation of cyclin-dependent kinase inhibitors, leading to cell cycle arrest in the G1 phase [, ]. Additionally, studies have explored its potential as a protein tyrosine phosphatase-1B inhibitor [], which could have implications for treating diseases like type 2 diabetes and obesity.
Q2: How does this compound affect cell cycle progression?
A2: Studies using p53-null CaLu-6 cells revealed that this compound triggers the accumulation of cyclin-dependent kinase inhibitors, specifically in the G1 phase of the cell cycle. This accumulation leads to the degradation of cyclins A, D1, and E1, effectively preventing cell cycle progression [, ]. Interestingly, this effect doesn't seem to induce significant apoptosis.
Q3: What is the chemical structure of this compound?
A3: this compound is a labdane diterpene. While its exact molecular formula and weight weren't explicitly provided in the abstracts, its structure can be found in the cited research [, , ]. Spectroscopic methods like NMR and mass spectrometry are commonly used for its structural characterization [, ].
Q4: Can the structure of this compound be modified to enhance its activity?
A4: Yes, researchers have successfully synthesized novel this compound analogues. For instance, inserting N-substituted piperazine at the C-15/C-19 positions resulted in derivatives with enhanced glucose uptake stimulation in L6 skeletal muscle cells []. Additionally, creating dimeric diterpenes using esters, ethers, and triazole rings as linkers led to compounds with varying antiproliferative effects on different tumor cell lines [].
Q5: Are there any studies investigating the combination of this compound with other compounds?
A5: Researchers have explored the effects of combining this compound with other compounds to enhance its activity. One study investigated the topical anti-inflammatory activity of hybrid molecules created by combining this compound with synthetic anti-inflammatory agents like ibuprofen and naproxen []. These hybrid molecules exhibited promising anti-inflammatory effects in both arachidonic acid (AA) and 12-O-tetradecanoyl phorbol 13-acetate (TPA) induced ear edema assays in mice.
Q6: What are the sources of this compound?
A6: this compound is found in the resins of Cupressus species []. It has been successfully isolated from the methanolic extract of fresh ripe berries of Juniperus communis (Cupressaceae) [, ] and aerial parts of Juniperus phoenicea [].
Q7: Has the metabolic fate of this compound been investigated?
A7: While the provided abstracts didn't delve into the detailed pharmacokinetics of this compound, one study explored its biotransformation by Aspergillus niger and Rhizopus nigricans cultures []. These fungal cultures modified this compound, yielding derivatives like 1α-hydroxythis compound and 15-hydroxy-8,17-epoxylabdan-19-oic acid. These findings suggest potential metabolic pathways and highlight the possibility of microbial transformation influencing the compound's activity in vivo.
Q8: What are the potential applications of this compound based on current research?
A8: Based on the available research, this compound shows promise in several areas:
- Cancer Treatment: Its antiproliferative effects on various cancer cell lines [, ] suggest potential as an anticancer agent.
- Type 2 Diabetes Management: Its potential as a protein tyrosine phosphatase-1B inhibitor [] could lead to new therapeutic strategies for managing type 2 diabetes and related metabolic disorders.
- Anti-Inflammatory Therapies: Combining this compound with synthetic anti-inflammatory agents shows promise for developing more effective topical anti-inflammatory treatments [].
- Alzheimer’s Disease Treatment: Research suggests that this compound may play a role in modulating the Aβ-peptide-aggregation pathway, making it a potential candidate for Alzheimer's disease treatment [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-ethyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1150753.png)
![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1150754.png)




